molecular formula C16H21NO4S B2773044 N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 1795088-43-5

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No.: B2773044
CAS No.: 1795088-43-5
M. Wt: 323.41
InChI Key: PABRZTLVSOWREY-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide is an organic compound that features a furan ring, a methoxyethyl group, and a trimethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the following steps:

    Formation of the furan-2-ylmethanol intermediate: This can be achieved by reacting furfural with a reducing agent such as sodium borohydride.

    Methoxylation: The furan-2-ylmethanol is then reacted with methanol in the presence of an acid catalyst to form 2-(furan-2-yl)-2-methoxyethanol.

    Sulfonamide formation: The final step involves reacting 2-(furan-2-yl)-2-methoxyethanol with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The furan ring can be reduced to form tetrahydrofuran derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include halides, amines, and thiols.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyethyl group can enhance the compound’s solubility and bioavailability, while the trimethylbenzenesulfonamide moiety can provide additional binding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-2-yl)-2-hydroxyethyl)-2,4,5-trimethylbenzenesulfonamide
  • N-(2-(furan-2-yl)-2-ethoxyethyl)-2,4,5-trimethylbenzenesulfonamide
  • N-(2-(furan-2-yl)-2-chloroethyl)-2,4,5-trimethylbenzenesulfonamide

Uniqueness

N-(2-(furan-2-yl)-2-methoxyethyl)-2,4,5-trimethylbenzenesulfonamide is unique due to the presence of the methoxyethyl group, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the specific arrangement of functional groups in this compound can lead to unique interactions with biological targets, potentially resulting in distinct biological activities.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]-2,4,5-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-11-8-13(3)16(9-12(11)2)22(18,19)17-10-15(20-4)14-6-5-7-21-14/h5-9,15,17H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABRZTLVSOWREY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CC=CO2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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